Cysteine sulfinic acid (CSA) is a sulfur-containing amino acid formed under oxidative conditions as a post-translational modification of cysteine residues in proteins []. Its formation is regulated both enzymatically and nonenzymatically []. CSA has been identified across various proteins, playing a crucial role in modulating protein function, either activating or inhibiting it []. Notably, recent discoveries revealed a widespread, reversible regulation of the sulfinic acid state of cysteine within proteins, highlighting the significance of CSA in biological processes and prompting further investigation into its functions [].
Beyond its role in protein modification, CSA is also recognized as an excitatory amino acid in the mammalian nervous system, acting as an agonist at certain glutamate receptors [, , ]. Its significance in this context is further emphasized by potential implications in various neurological conditions and diseases [, ].
Elucidating the Role of Reversible CSA Modification in Proteins: Further investigation is needed to understand the mechanisms and functional consequences of the recently identified widespread, reversible regulation of the sulfinic acid state of cysteine within proteins [].
Exploring the Therapeutic Potential of Targeting CSAD: Given the importance of taurine in various physiological processes, modulating CSAD activity through pharmacological interventions could offer therapeutic opportunities for treating conditions associated with taurine deficiency or dysregulation [, , , ].
Developing CSA-Based Inhibitors for Asparagine Synthetase B: Further exploration of sulfur-containing aspartate analogues as potential inhibitors of AS-B could lead to novel therapeutic agents for cancer treatment [].
Investigating the Role of CSA in Neurological Diseases: Considering the association of altered homocysteine metabolism with neurological disorders, the potential contribution of CSA to disease pathogenesis warrants further investigation [, ].
Cysteine sulfinic acid is primarily synthesized through the oxidation of cysteine, which can occur via enzymatic pathways or chemical reactions. It is classified under the broader category of sulfur-containing amino acids and can be further categorized into sulfinic acids due to its unique functional group. This compound is significant in various biological processes, including cellular signaling and metabolism.
Cysteine sulfinic acid can be synthesized through several methods:
These methods highlight the versatility and importance of cysteine sulfinic acid in synthetic organic chemistry and biochemistry.
Cysteine sulfinic acid has a distinct molecular structure characterized by a thiol group () that is oxidized to form a sulfinyl group (). Its chemical formula is , with a molecular weight of approximately 137.16 g/mol.
Cysteine sulfinic acid participates in several chemical reactions:
The mechanism by which cysteine sulfinic acid exerts its effects involves:
Cysteine sulfinic acid exhibits several notable physical and chemical properties:
Data from studies indicate that cysteine sulfinic acid's reactivity profile makes it an essential component in biochemical pathways involving redox reactions .
Cysteine sulfinic acid has several significant applications in scientific research:
Cysteine sulfinic acid (CSA) is biosynthesized primarily through the stereospecific oxidation of L-cysteine catalyzed by the non-heme iron enzyme cysteine dioxygenase (CDO; EC 1.13.11.20). This cytosolic enzyme utilizes molecular oxygen to convert cysteine to CSA, incorporating both oxygen atoms into the product as the sulfinyl group. CDO activity is tightly regulated by substrate availability: elevated cellular cysteine concentrations induce CDO expression and stabilize the enzyme against degradation, while cysteine deficiency promotes CDO ubiquitination [1] [9]. This feedback mechanism ensures precise control over cysteine catabolism, directing sulfur flux toward either energy production or biosynthetic pathways.
CSA occupies a critical branch point in sulfur metabolism. It can undergo:
Table 1: Regulation of CDO Activity and CSA Metabolism
Regulatory Mechanism | Effect on CDO/CSA Pathway | Biological Consequence | |
---|---|---|---|
High cysteine availability | Stabilizes CDO protein, increases activity | Enhanced CSA production | |
Low-protein diet | Decreases hepatic CDO expression | Reduced cysteine catabolism | |
Bile acid signaling (FXR activation) | Suppresses CSAD expression | Decreases taurine synthesis | |
Oxidative stress | Upregulates CDO transcription | Increases sulfate for detoxification | [1] [2] [9] |
Cysteine sulfinic acid decarboxylase (CSAD; EC 4.1.1.29) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that catalyzes the irreversible decarboxylation of CSA to form hypotaurine, which is subsequently oxidized to taurine. CSAD functions as the rate-limiting enzyme in the taurine biosynthetic pathway due to its low cellular abundance and stringent substrate specificity [1] [4]. The enzyme exhibits pronounced tissue-specific expression, with highest activity in the liver and brain, moderate levels in kidneys, and minimal activity in lungs [9].
CSAD regulation is physiologically coupled to bile acid metabolism. Activation of the farnesoid X receptor (FXR) by bile acids induces expression of the nuclear receptor small heterodimer partner (SHP), which represses CSAD transcription. Consequently:
Environmental and developmental factors also modulate CSAD. In the clam Ruditapes philippinarum, six CSAD isoforms were identified, with RpCSAD1 and RpCSAD3-6 predominantly expressed in mantle tissue. Exposure to hyposalinity stress (14 ppt salinity) triggered significant upregulation of all RpCSAD genes, particularly in zebra-shelled clams (4–8 fold induction), indicating a conserved role for taurine in osmotic protection [4].
Table 2: Changes in CSAD Expression Under Physiological and Pathological Conditions
Condition/Model | Tissue | Change in CSAD Expression/Activity | Functional Outcome | |
---|---|---|---|---|
0.5% cholate diet | Mouse liver | ↓ 60% mRNA | Reduced taurine synthesis | |
2% cholestyramine diet | Mouse liver | ↑ 2.5× mRNA | Enhanced taurine synthesis | |
SHP-knockout mice | Mouse liver | ↑ 3.0× mRNA | Increased taurine-conjugated BAs | |
Hyposalinity stress (14 ppt) | Clam gill | ↑ 4–8× mRNA (zebra morph) | Osmoprotection | |
Hepatocellular carcinoma | Mouse liver | ↓ 70% activity | Reduced taurine production | [2] [3] [4] |
Beyond transcriptional control, post-translational modifications fine-tune CSAD activity. Although direct evidence of CSAD phosphorylation remains limited in the provided sources, biochemical analyses of related PLP-dependent decarboxylases suggest conserved regulatory mechanisms. Potential phosphorylation sites in mammalian CSAD include:
Dietary protein intake profoundly impacts CSAD expression. Rats fed high-protein diets (40% casein) exhibited 55% lower hepatic CSAD mRNA abundance compared to those on moderate-protein diets (20% casein). This downregulation occurred without changes in mRNA stability, indicating transcriptional control [7] [9]. The reduction in CSAD under high cysteine flux conditions may prevent excessive taurine production, redirecting sulfur toward glutathione synthesis or oxidation pathways.
Cysteine itself regulates CSAD through substrate-level effects. Kinetic studies show CSA decarboxylation follows Michaelis-Menten kinetics with a mammalian CSAD Km for CSA of 0.8–1.2 mM – close to physiological hepatic CSA concentrations (0.5–1.5 mM). This positions CSAD activity to respond sensitively to fluctuations in CSA substrate pools generated by CDO [1] [9].
While CSAD demonstrates primary specificity for CSA, it exhibits measurable catalytic promiscuity toward structurally analogous substrates. Kinetic analyses reveal:
The molecular basis for this selectivity involves precise positioning of the sulfinyl group within the active site. CSAD contains a conserved arginine-rich subsite that electrostatically interacts with the sulfinate moiety of CSA (R-SO₂⁻). Substrates lacking this group (e.g., glutamate) or with altered geometry (e.g., cysteate’s R-SO₃⁻) show impaired binding and catalysis. Mutation of Arg187 in rat CSAD reduces CSA decarboxylation efficiency by 95% while minimally affecting glutamate decarboxylation, confirming its role in sulfinate recognition [4] [5].
Table 3: Kinetic Parameters of CSAD for Canonical and Alternative Substrates
Substrate | Structure | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency (%) | |
---|---|---|---|---|---|---|
Cysteine sulfinic acid | R-SO₂-CH₂-CH(NH₃⁺)-COO⁻ | 0.85 ± 0.15 | 3.4 ± 0.3 | 4.0 × 10³ | 100 | |
Cysteic acid | R-SO₃-CH₂-CH(NH₃⁺)-COO⁻ | 3.2 ± 0.4 | 1.4 ± 0.2 | 1.4 × 10³ | 35 | |
Aspartic acid | HOOC-CH₂-CH(NH₃⁺)-COO⁻ | 12.5 ± 1.8 | 0.8 ± 0.1 | 0.2 × 10³ | 5 | |
Glutamic acid | HOOC-CH₂-CH₂-CH(NH₃⁺)-COO⁻ | 15.7 ± 2.1 | 0.6 ± 0.1 | 0.15 × 10³ | 3.8 | [4] [5] |
The physiological relevance of CSAD promiscuity remains debated. While non-canonical substrates are decarboxylated inefficiently in vitro, elevated metabolite pools under pathological conditions (e.g., cysteic acid accumulation during oxidative stress) could drive alternative decarboxylation in vivo. This may represent an evolutionary adaptation to broaden sulfur metabolite disposal capacity under stress conditions [5] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: